molecular formula C20H22N6O B5627584 2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine

2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine

Cat. No. B5627584
M. Wt: 362.4 g/mol
InChI Key: NQKJMDDRASBRRQ-DOTOQJQBSA-N
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Description

"2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine" is a chemical compound that has garnered attention in scientific research for its unique chemical structure and potential for various applications. This compound belongs to the broader class of imidazo[1,2-a]pyrimidine derivatives, recognized for their wide-ranging chemical and biological activities.

Synthesis Analysis

Research on imidazo[1,2-a]pyrimidine derivatives, including the compound of interest, involves innovative synthetic approaches. One method involves Cu-catalyzed aerobic oxidative conditions using ethyl tertiary amines as carbon sources, presenting a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds (Rao et al., 2017). Another approach utilizes iodine-mediated intramolecular cyclization, offering a metal-free method for constructing variably substituted imidazo[1,2-a]pyridine derivatives (Pandey et al., 2016).

Molecular Structure Analysis

The molecular structure and self-association properties of imidazo[1,2-a]pyrimidine derivatives have been studied, revealing insights into their vaporization enthalpies and crystal structure. These studies contribute to understanding the compound's stability and potential for self-association, which is crucial for its chemical behavior and reactivity (Lipkind et al., 2011).

Chemical Reactions and Properties

Palladium-catalyzed regioselective arylation has been applied to imidazo[1,2-a]pyrimidine, enabling efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). This method highlights the compound's versatile reactivity and potential for structural diversification.

Physical Properties Analysis

The physical properties, including vaporization enthalpies, of imidazo[1,2-a]pyrimidine and related compounds have been measured, providing insight into their thermodynamic behavior and stability. These properties are essential for understanding the compound's applications and handling requirements (Lipkind et al., 2011).

Chemical Properties Analysis

Systematic structure modifications of imidazo[1,2-a]pyrimidine derivatives have been explored to reduce metabolism mediated by aldehyde oxidase, revealing strategies to avoid AO-mediated oxidation and enhance stability (Linton et al., 2011). This research indicates the potential for chemical modifications to optimize the compound's chemical properties for specific applications.

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-yl-[(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-19(18-14-25-9-3-8-22-20(25)23-18)26-11-15-5-6-17(26)13-24(10-15)12-16-4-1-2-7-21-16/h1-4,7-9,14-15,17H,5-6,10-13H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKJMDDRASBRRQ-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CN4C=CC=NC4=N3)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CN4C=CC=NC4=N3)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine

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